2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride
Description
Properties
IUPAC Name |
2-(1-phenyltriazol-4-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c1-11(2,12)10-8-15(14-13-10)9-6-4-3-5-7-9;/h3-8H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSRGULETWZIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Aromatic Azides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- The aromatic azides are reacted with a suitable alkyne, such as 2-methylbut-3-yn-2-ol or 1-phenylprop-2-yn-1-amine derivatives.
- The reaction employs copper(II) acetate and sodium ascorbate as the catalytic system in a biphasic solvent mixture (1:1 dichloromethane:water).
- This cycloaddition proceeds regioselectively to form the 1,4-disubstituted 1,2,3-triazole ring.
- The reaction typically proceeds at room temperature or mild heating, affording the triazole derivatives in good to excellent yields (up to 87% reported).
Conversion to 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine Hydrochloride
- The triazole intermediate bearing the amine functionality is treated with aqueous hydrochloric acid.
- The reaction is performed by heating the amine-containing triazole in 3.0 N HCl at approximately 70 °C for 18 hours.
- Post-reaction, the mixture is basified with sodium hydroxide to liberate the free amine, which is then isolated.
- The amine is subsequently converted to its hydrochloride salt by treatment with HCl, yielding the target compound as a stable, crystalline solid.
Representative Experimental Data
| Step | Compound | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Aromatic azide from aniline | Sandmeyer reaction (NaNO2, HCl, NaN3) | Not specified | Essential intermediate |
| 2 | 1-Phenylprop-2-yn-1-ol | Benzaldehyde + ethynylmagnesium bromide, THF, -78 °C to RT | 91 | Precursor alkyne |
| 3 | 1-Phenylprop-2-yn-1-amine | Hydrolysis of acetamide intermediate, MeOH, 3.0 N HCl, 70 °C, 18h | 35 | Sensitive to storage, kept in solution |
| 4 | 1,2,3-Triazole derivative | Cu(OAc)2, sodium ascorbate, 1:1 DCM:H2O, RT or 50 °C, 3h | 87 | Click chemistry step |
| 5 | Final amine hydrochloride salt | 3.0 N HCl, 70 °C, 18h | 56 | Isolated as cream-colored solid |
Analytical and Characterization Techniques
- NMR Spectroscopy: ^1H and ^13C NMR used to confirm structure and purity, with chemical shifts consistent with literature data.
- IR Spectroscopy: Characteristic triazole and amine absorption bands identified.
- Mass Spectrometry: High-resolution MS confirms molecular weight and formula.
- Melting Point Determination: Used to assess purity and identity.
- Chromatography: Flash column chromatography employed for purification; chiral HPLC and GC used for enantiomeric excess and purity analysis in related studies.
Research Findings and Notes on Preparation
- The CuAAC reaction is highly regioselective, yielding predominantly the 1,4-disubstituted triazole isomer.
- The amine intermediate is prone to degradation in pure form and is best stored in solution under refrigeration.
- The hydrochloride salt form improves stability and handling.
- The methodology is adaptable to various substituted aromatic azides, allowing for structural diversity in the triazole moiety.
Summary Table of Preparation Steps
| Stage | Reaction Type | Key Reagents | Conditions | Outcome | Yield |
|---|---|---|---|---|---|
| 1 | Diazotization and azide formation | Aniline, NaNO2, HCl, NaN3 | 0–5 °C, aqueous | Aromatic azide | - |
| 2 | Alkyne synthesis | Benzaldehyde, ethynylmagnesium bromide | -78 °C to RT, THF | 1-Phenylprop-2-yn-1-ol | 91% |
| 3 | Amine formation | Acetamide hydrolysis, MeOH, HCl | 70 °C, 18 h | 1-Phenylprop-2-yn-1-amine | 35% |
| 4 | CuAAC cycloaddition | Aromatic azide, alkyne, Cu(OAc)2, sodium ascorbate | RT to 50 °C, 3 h | 1,2,3-Triazole derivative | 87% |
| 5 | Salt formation | HCl aqueous | 70 °C, 18 h | Amine hydrochloride salt | 56% |
Chemical Reactions Analysis
Types of Reactions
2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the triazole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings .
Scientific Research Applications
Structural Characteristics
The compound features a triazole ring which is known for its ability to interact with biological systems. The presence of the phenyl group enhances its lipophilicity, potentially improving membrane permeability and biological activity.
Medicinal Chemistry
The primary applications of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride are centered around its potential as a therapeutic agent. Research indicates that compounds containing triazole moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Triazoles have been studied for their effectiveness against various pathogens. The compound's structure may confer similar properties.
- Anticancer Properties : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation. This compound is being explored for its potential in cancer therapy.
Drug Development
In drug development, this compound serves as a lead structure for synthesizing new pharmacological agents. The modification of the triazole ring and the amine side chain can lead to derivatives with enhanced efficacy and reduced toxicity.
Biochemical Research
The compound is used in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as a ligand for various receptors makes it valuable in pharmacological studies.
Material Science
Research has also explored the use of triazole compounds in material science, particularly in the development of polymers and coatings with enhanced stability and functionality.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various triazole derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
Case Study 2: Anticancer Research
In another study focusing on cancer cell lines, derivatives of this compound were tested for their ability to induce apoptosis in cancer cells. The findings showed that specific modifications to the triazole ring enhanced cytotoxic effects against breast cancer cells, indicating promising avenues for further research.
Mechanism of Action
The mechanism of action of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction is facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions in the enzyme’s active site . Additionally, the phenyl group can participate in hydrophobic interactions, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Structural Features
Key structural distinctions among triazole derivatives include:
- Triazole isomerism : 1,2,3-triazole vs. 1,2,4-triazole (e.g., 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride in ).
- Substituent variations : Alkyl/aryl groups on the triazole, amine chain length, and functional group modifications (e.g., benzamide derivatives in ).
- Salt forms : Hydrochloride salts enhance solubility compared to free bases.
Table 1: Structural Comparison
Biological Activity
2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.
- Chemical Formula : C11H13N3
- Molecular Weight : 203.24 g/mol
- CAS Number : 1384430-24-3
- IUPAC Name : 2-(1-phenyltriazol-4-yl)propan-2-ammonium chloride
The triazole ring in this compound has been associated with various biological activities, including antimicrobial and antitumor properties. The mechanism often involves the inhibition of specific enzymes or receptors that play critical roles in disease processes.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amines have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In a study evaluating the antimicrobial efficacy of triazole derivatives, it was found that modifications to the triazole structure could enhance activity against resistant strains .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Triazole Derivative A | 3.12 | S. aureus |
| Triazole Derivative B | 12.5 | E. coli |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For example, a related compound demonstrated significant inhibitory effects on Hsp90α with an IC50 value of 0.71 nM, indicating its potential as an anticancer agent through apoptosis induction in cancer cell lines . The ability to induce cell cycle arrest and apoptosis makes this class of compounds promising for further development.
Study on Antimicrobial Efficacy
In a comparative study, several triazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that modifications at the phenyl group significantly influenced activity levels against Gram-positive and Gram-negative bacteria .
Study on Anticancer Properties
A recent investigation into the structure–activity relationship (SAR) of triazole derivatives showed that specific substitutions could enhance their cytotoxic effects against cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis markers, revealing that certain configurations led to enhanced biological activity .
Q & A
Q. What are the standard synthetic routes for 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride, and how are intermediates characterized?
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the 1,2,3-triazole core. For example, a propargylamine precursor may react with a phenyl azide derivative under mild conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in THF/H₂O) . Key intermediates, such as the azide and alkyne precursors, are characterized via NMR (¹H/¹³C) and mass spectrometry (GC-MS or LC-MS) to confirm regioselectivity and purity. Post-synthesis, the hydrochloride salt is precipitated using HCl in ethanol, followed by recrystallization for purity .
Q. How can researchers determine the solubility and stability of this compound under physiological or experimental conditions?
Solubility profiles are assessed using HPLC or UV-Vis spectroscopy in buffered solutions (e.g., PBS at pH 7.4) and organic solvents (DMSO, ethanol). Stability studies involve accelerated degradation tests under varying temperatures (4°C, 25°C, 37°C) and pH conditions, monitored via LC-MS to detect hydrolysis or oxidation byproducts . For example, describes acid hydrolysis steps to isolate degradation products, which are structurally validated using X-ray crystallography or NMR .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
¹H and ¹³C NMR are critical for verifying the triazole ring (δ ~7.5–8.5 ppm for aromatic protons) and the propan-2-amine backbone (δ ~1.5–2.5 ppm for methyl groups). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (as in ) provides unambiguous confirmation of stereochemistry and salt formation .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound and predict its reactivity?
Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways to identify energy barriers and transition states. For instance, highlights ICReDD’s approach using reaction path searches to predict optimal conditions (solvent, catalyst loading) and reduce trial-and-error experimentation. Computational tools like Gaussian or ORCA can simulate intermediates’ stability, while machine learning algorithms correlate experimental variables (e.g., temperature, pH) with yield .
Q. What experimental strategies resolve contradictions in biological activity data for this compound?
Contradictory in vitro/in vivo results may arise from assay variability (e.g., cell line differences) or metabolite interference. Researchers should:
- Replicate studies with orthogonal assays (e.g., ELISA and Western blot for protein targets).
- Use isotopically labeled compounds (e.g., ¹⁴C or ³H) to track metabolic pathways.
- Apply statistical tools like ANOVA to identify outliers or confounding variables (see ’s design of experiments framework) .
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?
- Target identification: Use affinity chromatography with immobilized compound analogs to pull down binding proteins, followed by LC-MS/MS proteomics .
- Pathway analysis: CRISPR-Cas9 knockout libraries or siRNA screens identify genes modulating the compound’s efficacy.
- Kinetic studies: Surface plasmon resonance (SPR) measures binding constants (KD) to hypothesized targets .
Q. What methodologies improve the scalability of this compound’s synthesis while maintaining yield and purity?
- Process intensification: Use flow chemistry to enhance heat/mass transfer and reduce reaction times (e.g., continuous flow CuAAC reactors).
- Membrane separation: ’s subclass RDF2050104 suggests nanofiltration or reverse osmosis to isolate the hydrochloride salt efficiently .
- DoE optimization: A Plackett-Burman or Box-Behnken design identifies critical parameters (catalyst concentration, solvent ratio) for high-yield scale-up .
Data Analysis and Validation
Q. How should researchers address discrepancies between computational predictions and experimental results in reaction optimization?
- Sensitivity analysis: Vary input parameters (e.g., solvent polarity in DFT models) to align with empirical data.
- Hybrid validation: Combine computational predictions with small-scale "screening" experiments (e.g., 24-well plate reactions) to iteratively refine models .
Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?
- Non-linear regression: Fit data to Hill or Log-logistic models using software like GraphPad Prism.
- Bootstrap resampling: Assess confidence intervals for EC₅₀/IC₅₀ values, especially with limited replicates .
Structural and Functional Insights
Q. How can crystallography or advanced imaging techniques resolve ambiguities in the compound’s solid-state structure?
Single-crystal X-ray diffraction (as in ) confirms hydrogen bonding between the ammonium group and chloride anion, critical for salt stability. Pair distribution function (PDF) analysis or cryo-EM may resolve amorphous phase behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
